Introduction: A Pivotal Intermediate in Modern Chemistry
Introduction: A Pivotal Intermediate in Modern Chemistry
An In-depth Technical Guide to 5-Chloro-6-methylpyridin-2-amine
5-Chloro-6-methylpyridin-2-amine (CAS No: 36936-23-9 ) is a highly functionalized pyridine derivative that has emerged as a critical building block in synthetic chemistry.[1][2][3] Its unique arrangement of a chloro group, a methyl group, and an amino group on the pyridine scaffold imparts a distinct reactivity profile, making it an invaluable intermediate in the development of complex molecular architectures.[4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical research and development for an audience of researchers and drug development professionals.[4][5]
PART 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and synthesis.
Physicochemical Properties
The key physicochemical properties of 5-Chloro-6-methylpyridin-2-amine are summarized below, providing essential data for experimental design, including reaction setup and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 36936-23-9 | [1][2][3] |
| Molecular Formula | C₆H₇ClN₂ | [1][2][3] |
| Molecular Weight | 142.59 g/mol | [1][2][3] |
| Appearance | Solid | [1][3] |
| Melting Point | 70-75 °C | [3] |
| Boiling Point | 234.2 °C at 760 mmHg | [1] |
| Density | 1.26 g/cm³ | [1] |
| Flash Point | 95.4 °C | [1] |
| SMILES | Cc1nc(N)ccc1Cl | [3] |
| InChI Key | SHIKRPPKGCWKJO-UHFFFAOYSA-N | [3] |
Chemical Structure
The structural arrangement of functional groups is the primary determinant of the molecule's reactivity.
Caption: Chemical Structure of 5-Chloro-6-methylpyridin-2-amine.
Spectroscopic Signature
Spectroscopic analysis is crucial for confirming the identity and purity of the compound. While full spectra are typically provided by suppliers, the expected characteristics are as follows[2]:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons (typically in the 2.0-2.5 ppm range), and a broad singlet for the amine (NH₂) protons, which is exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine atom will be deshielded, as will the carbons bonded to the ring nitrogen.
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Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=N and C=C stretching from the pyridine ring (1400-1600 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region (typically 600-800 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z ≈ 142. A characteristic isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
PART 2: Reactivity Profile and Synthesis
The utility of 5-Chloro-6-methylpyridin-2-amine stems from its predictable and versatile reactivity.
Core Chemical Reactivity
The molecule's behavior is governed by the interplay of its functional groups:
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Nucleophilicity and Basicity: The primary amino group (-NH₂) is the most reactive site for nucleophilic attack. As an electron-rich group, it readily participates in reactions with electrophiles.[5] The lone pair of electrons on the amino nitrogen also confers weak basicity, allowing the compound to form salts upon reaction with acids.[5]
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Influence of Ring Substituents: The electron-donating amino and methyl groups activate the pyridine ring towards electrophilic substitution, while the electron-withdrawing chloro group deactivates it. The directing effects of these groups are crucial for planning subsequent synthetic transformations on the pyridine core. The amino group is a powerful ortho-, para-director, making the C3 and C5 positions susceptible to electrophilic attack, though the existing substitution pattern largely dictates reaction outcomes at the amino group itself.
General Synthesis Pathway
5-Chloro-6-methylpyridin-2-amine is typically prepared through multi-step syntheses starting from simpler pyridine precursors. A common strategy involves the functionalization of a 2-aminopyridine scaffold.[6] While various proprietary methods exist, a conceptual workflow involves sequential nitration, chlorination, and modification of other substituents, followed by reduction of the nitro group if necessary.
Caption: Conceptual workflow for the synthesis of functionalized pyridines.
PART 3: Applications in Drug Discovery and Beyond
The primary value of 5-Chloro-6-methylpyridin-2-amine lies in its role as a versatile intermediate for creating high-value molecules.
Keystone Intermediate for Kinase Inhibitors
This compound is a well-documented key intermediate in the synthesis of several pharmaceutical agents, most notably Saracatinib (AZD0530) .[7] Saracatinib is a potent, orally available dual inhibitor of Src and Abl tyrosine kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and migration.[8][9][10] The dysregulation of these kinases is a hallmark of many cancers, making them important therapeutic targets. The development of a practical, scalable synthesis for Saracatinib, which utilizes 5-Chloro-6-methylpyridin-2-amine, was a significant achievement in process chemistry, enabling the production of kilogram quantities for clinical trials.[7]
Caption: Role of the intermediate in the synthesis of Saracatinib.
Broader Synthetic Utility
Beyond its celebrated role in oncology drug discovery, 5-Chloro-6-methylpyridin-2-amine is employed in the synthesis of other biologically active molecules:
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Agrochemicals: Its structure is incorporated into novel herbicides and fungicides, where the substituted pyridine core is essential for biological activity.[4]
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Material Science: The compound's unique electronic and structural properties are explored for creating specialized polymers and coatings.[4]
-
Medicinal Chemistry: It serves as a scaffold for developing compounds targeting a range of diseases, including those requiring anti-inflammatory or antimicrobial agents.[4]
PART 4: Experimental Protocol & Safe Handling
Representative Protocol: N-Acetylation
To illustrate the utility of the primary amine, the following protocol describes a standard N-acetylation reaction. This procedure is fundamental for protecting the amine or for building more complex amide-containing structures.
Objective: To synthesize N-(5-chloro-6-methylpyridin-2-yl)acetamide.
Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5-Chloro-6-methylpyridin-2-amine (1.0 eq). Dissolve it in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Causality: An aprotic solvent is chosen to prevent it from competing in the reaction with the nucleophilic amine.
-
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution. Cool the mixture to 0 °C in an ice bath.
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Causality: The base acts as a scavenger for the HCl that is generated during the reaction, driving the equilibrium towards the product. Cooling controls the exothermic nature of the reaction.
-
-
Electrophile Addition: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Causality: Slow addition prevents a rapid, uncontrolled reaction and potential side product formation. Acetyl chloride is a highly reactive acylating agent.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction by adding water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure N-acetylated product.
Safety and Handling
Proper handling of 5-Chloro-6-methylpyridin-2-amine is essential due to its potential hazards.[11]
| Hazard Category | GHS Information | Handling Recommendations |
| Acute Toxicity | H302: Harmful if swallowed.[3][11] H301/H310: Some sources indicate higher toxicity (Toxic if swallowed / Fatal in contact with skin). | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11] Avoid all skin contact. |
| Eye Damage | H318: Causes serious eye damage.[3][11] | Wear protective eye/face protection (safety goggles, face shield).[11] If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[11] |
| Skin/Respiratory | H315: Causes skin irritation. H335: May cause respiratory irritation. | Wear appropriate protective gloves and clothing.[11] Use only in a well-ventilated area or under a chemical fume hood. |
| Storage | Store in a dry, cool, and well-ventilated place.[11][12] Keep containers tightly sealed.[2][11] | Store away from strong oxidizing agents. |
| PPE | Always use appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[11][13] |
Conclusion
5-Chloro-6-methylpyridin-2-amine is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, predictable reactivity, and established role in the synthesis of high-impact molecules like Saracatinib underscore its importance. This guide provides the foundational knowledge for researchers to handle, utilize, and innovate with this pivotal chemical intermediate safely and effectively.
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